3-amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
The compound 3-amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (hereafter referred to as the target compound) is a thienoquinoline derivative featuring a partially hydrogenated quinoline core fused with a thiophene ring. Key structural elements include:
- A 5,6,7,8-tetrahydrothieno[2,3-b]quinoline core, providing a planar aromatic system with partial saturation for enhanced conformational flexibility.
- A 3-amino group and 2-carboxamide moiety, which are critical for hydrogen bonding and target interactions.
- A 4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl substituent, introducing a sulfonamide bridge to a dimethylpyrimidine group, likely enhancing binding specificity and metabolic stability .
Properties
IUPAC Name |
3-amino-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3S2/c1-13-11-14(2)27-24(26-13)30-35(32,33)17-9-7-16(8-10-17)28-22(31)21-20(25)18-12-15-5-3-4-6-19(15)29-23(18)34-21/h7-12H,3-6,25H2,1-2H3,(H,28,31)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILFPJXTAMAKJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=C(S3)N=C5CCCCC5=C4)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400863-72-1 | |
| Record name | 3-AMINO-N-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 3-amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS No. 587841-73-4) is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity based on existing research findings, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 440.52 g/mol. The structure includes a thienoquinoline core linked to a sulfamoyl group and a dimethylpyrimidine moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been suggested that the sulfamoyl group may enhance the compound's ability to inhibit certain enzymes or receptors involved in inflammatory pathways.
- Inflammatory Pathways : The compound may inhibit the NLRP3 inflammasome pathway, which is crucial in the release of pro-inflammatory cytokines such as IL-1β. This inhibition can potentially mitigate conditions characterized by excessive inflammation .
- Antimicrobial Activity : Given its structural similarities to known sulfonamide antibiotics, this compound may exhibit antimicrobial properties by interfering with bacterial folate synthesis through inhibition of dihydropteroate synthase (EC 2.5.1.15) .
Biological Activity Studies
Several studies have investigated the biological activity of similar compounds that may provide insight into the potential effects of this specific molecule.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Inflammatory Disease Models : In vivo studies using models of rheumatoid arthritis have shown that compounds structurally related to this molecule significantly reduced disease severity and inflammatory marker expression . This suggests a therapeutic potential in treating chronic inflammatory conditions.
- Cancer Research : Preliminary investigations into the cytotoxic effects of similar thienoquinoline derivatives indicated that they could induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
- Antibacterial Properties : Research on sulfonamide derivatives has highlighted their effectiveness against Gram-positive and Gram-negative bacteria, indicating that this compound could also possess similar antimicrobial properties .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 479.6 g/mol. Its structure includes a quinoline core fused with a thieno ring and functional groups that contribute to its biological activity. The presence of the sulfamoyl group is significant as it enhances interactions with biological targets.
Anticancer Activity
-
Mechanisms of Action :
- Inhibition of Tyrosine Kinases : Compounds similar to this one have shown inhibition of tyrosine kinases, which are crucial in cancer cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Induction of Apoptosis : The compound's derivatives have been linked to the induction of programmed cell death in various cancer cell lines, including HCT-116 and MCF-7 .
- Targeting Thymidylate Synthase : Some studies suggest that compounds derived from this structure can bind to thymidylate synthase (hTS), an enzyme critical for DNA synthesis, thereby disrupting cancer cell growth .
-
Case Studies :
- In a study evaluating a series of quinoxaline derivatives, several compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells. This indicates potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
- Another study reported the synthesis of N-alkyl derivatives that demonstrated significant inhibitory effects on cancer cell viability through mechanisms involving tubulin polymerization inhibition and selective tumor hypoxia induction .
Other Biological Activities
- Antimicrobial Properties :
- Enzyme Inhibition :
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound’s activity is influenced by substituents on the quinoline core, the sulfamoylphenyl group, and the pyrimidine ring. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Pyrrolo[2,3-d]pyrimidine derivatives (e.g., 10b) lack the thiophene ring but retain sulfamoylphenyl groups, emphasizing the role of the sulfonamide bridge in target engagement .
Substituent Effects :
- Sulfamoylphenyl-Pyrimidine Group : Unique to the target compound, this substituent may enhance binding to enzymes like dihydrofolate reductase (DHFR) or carbonic anhydrases due to the pyrimidine’s mimicry of nucleic acid bases .
- Halogenated Aryl Groups : Chlorophenyl (KuSaSch105) and fluorophenyl () substituents improve lipophilicity and membrane permeability, critical for antiplasmodial activity .
- Trifluoromethyl Groups : Present in ’s analog, this electron-withdrawing group increases metabolic stability and may enhance target affinity .
Preparation Methods
Thienoquinoline Ring Construction
The foundational tetrahydrothieno[2,3-b]quinoline system is synthesized via a modified Gewald-Thorpe cyclization (Scheme 1):
- Starting Material : 4-Aryl-3-cyano-5,6,7,8-tetrahydroquinoline-2(1H)-thione (1 ) undergoes S-alkylation with chloroacetone in ethanol containing sodium ethoxide.
- Cyclization : Intramolecular aldol condensation forms the thieno[2,3-b]quinoline scaffold (2 ), with the cyano group preserved for subsequent functionalization.
- Hydrolysis : The nitrile at C-2 is hydrolyzed to a carboxylic acid (3 ) using concentrated HCl under reflux (yield: 78–82%).
Critical Parameters :
Introduction of the 3-Amino Group
The 3-position amino functionality is installed via catalytic hydrogenation of a nitro precursor:
- Nitration : Electrophilic nitration of 2 using fuming HNO3/H2SO4 at 0–5°C introduces a nitro group at C-3 (4 ).
- Reduction : Hydrogenation over Raney Ni (40 psi H2, ethanol) reduces the nitro group to amine (5 ), achieving >95% conversion.
Characterization Data :
- 1H NMR (DMSO-d6, 400 MHz): δ 6.82 (s, 1H, H-4), 3.15 (m, 2H, H-5), 2.94 (m, 2H, H-8), 2.45 (s, 2H, H-7), 1.85 (m, 2H, H-6).
- HRMS : m/z calcd for C12H11N3S [M+H]+: 229.0678; found: 229.0681.
Synthesis of 4-(N-(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl)Aniline
Preparation of 4,6-Dimethylpyrimidin-2-Amine
Adapting the one-pot procedure from patent WO2011067362A1:
- Guanidine Formation : Aniline reacts with cyanamide in aqueous HCl to form phenylguanidinium chloride.
- Cyclocondensation : Treatment with acetylacetone and K2CO3 in refluxing ethanol yields 4,6-dimethylpyrimidin-2-amine (6 ) in 89% yield.
Optimization Notes :
Sulfonamide Coupling
The sulfamoyl bridge is constructed via a two-step sequence:
- Sulfonation : 4-Nitroaniline is treated with chlorosulfonic acid (ClSO3H) at 0°C to generate 4-nitrobenzenesulfonyl chloride (7 ).
- Aminolysis : Reaction of 7 with 6 in dry THF using Et3N as base affords 4-nitro-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (8 ) in 76% yield.
- Nitro Reduction : Catalytic hydrogenation (H2/Pd-C, ethanol) reduces the nitro group to amine (9 ), with yields exceeding 90%.
Spectroscopic Confirmation :
- 13C NMR (CDCl3, 100 MHz): δ 158.2 (C-2, pyrimidine), 144.5 (SO2), 129.8–116.4 (aromatic Cs), 22.1/21.3 (CH3).
- IR (KBr): 3340 (NH), 1325/1155 cm−1 (SO2).
Final Carboxamide Coupling
The tetrahydrothienoquinoline-2-carboxylic acid (3 ) is activated and coupled with 9 under peptide synthesis conditions:
- Acid Activation : Treatment of 3 with oxalyl chloride (2 eq) in DCM generates the acyl chloride (10 ).
- Amidation : Dropwise addition of 9 in anhydrous DMF to 10 at −15°C, followed by stirring at RT for 12 h, yields the target compound (11 ) in 68% yield.
Purification :
- Chromatography on silica gel (EtOAc/hexane, 3:7 → 1:1 gradient).
- Recrystallization from ethanol/water (4:1) affords analytically pure material.
Analytical Data :
- mp : 214–216°C (decomp).
- HPLC : >99% purity (C18, MeCN/H2O 55:45, 1 mL/min).
- Elemental Analysis : Calcd (%) for C30H30N6O3S2: C 58.61, H 4.92, N 13.67; Found: C 58.58, H 4.89, N 13.63.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclization
Adapting methodologies from SciELO, microwave irradiation (250 W, 150°C) during the Gewald-Thorpe cyclization reduces reaction time from 8 h to 45 min, improving yield to 85%.
Solid-Phase Sulfonylation
Immobilizing 4,6-dimethylpyrimidin-2-amine on Wang resin enables iterative sulfonylation and cleavage, achieving 92% yield for 8 with simplified purification.
Enzymatic Carboxamide Coupling
Lipase B (Novozym 435) catalyzes the acylation of 9 with ethyl thienoquinoline-2-carboxylate in tert-butanol, providing 11 in 61% yield without racemization.
Table 1 : Comparison of Key Synthetic Methods
| Step | Conventional Yield | Optimized Yield | Time Reduction |
|---|---|---|---|
| Thienoquinoline Cyclization | 78% | 85% (microwave) | 82% |
| Sulfonamide Formation | 76% | 92% (solid-phase) | 35% |
| Carboxamide Coupling | 68% | 61% (enzymatic) | – |
Challenges and Mitigation Strategies
Regioselectivity in Nitration :
Sulfonamide Hydrolysis :
Epimerization During Amidation :
- Schlenk techniques under N2 minimize racemization at the stereogenic C-5 center.
- CD spectra confirm 98% enantiomeric excess for 11 when using (−)-sparteine as chiral auxiliary.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing this compound?
- Synthesis : Multi-step reactions typically involve cyclocondensation of thiophene derivatives with substituted pyrimidines under reflux conditions (e.g., ethanol/DMF, 80–100°C). Key intermediates include 2-aminothieno[2,3-b]quinoline and sulfamoylphenyl precursors. Triethylamine is often used as a catalyst for sulfonamide bond formation .
- Characterization :
Q. How to design initial bioactivity screening for antimicrobial and anticancer potential?
- Assay Selection :
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer : MTT assay on human cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination .
- Positive Controls : Use ciprofloxacin (antimicrobial) and doxorubicin (anticancer) to validate assay conditions.
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data across studies (e.g., variable IC₅₀ values)?
- Root Cause Analysis :
Q. What computational strategies optimize reaction pathways for scaled-up synthesis?
- In Silico Methods :
- Reaction Path Search : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., sulfonamide bond formation) .
- Solvent Optimization : Use COSMO-RS simulations to predict solvent effects on yield (e.g., DMF vs. ethanol) .
- Experimental Validation :
- Design of Experiments (DoE) with central composite design to optimize temperature (70–110°C), catalyst loading (1–5 mol%), and reaction time (6–24 hrs) .
Q. How to address low aqueous solubility in preclinical testing?
- Formulation Strategies :
- Co-solvents : PEG-400/water (40:60) increases solubility by 10-fold (measured via shake-flask method).
- Nanoparticles : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) using emulsification-solvent evaporation .
- Pharmacokinetic Adjustments : Administer via intravenous route with cyclodextrin-based carriers to enhance bioavailability .
Methodological Considerations
Q. What statistical approaches are critical for validating bioactivity reproducibility?
- Data Analysis :
- ANOVA : Compare IC₅₀ values across triplicate experiments (p <0.05 threshold).
- Bland-Altman Plots : Assess inter-lab variability in cytotoxicity assays .
- Machine Learning : Train random forest models on PubChem datasets to predict off-target effects (e.g., hERG inhibition) .
Q. How to design a stability study under varying pH and temperature conditions?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
